molecular formula C19H25N5O5 B2506480 N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021262-60-1

N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2506480
CAS No.: 1021262-60-1
M. Wt: 403.439
InChI Key: VDPFAEWEULAZQU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a central piperazine ring substituted with two distinct aromatic groups:

  • A 2,5-dimethoxyphenyl moiety attached via the carboxamide group.
  • A 2,6-dimethoxypyrimidin-4-yl group at the 4-position of the piperazine ring.

The methoxy substituents on both aromatic rings likely enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-26-13-5-6-15(27-2)14(11-13)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPFAEWEULAZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenylamine and 2,6-dimethoxypyrimidine.

    Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction between the amine group of 2,5-dimethoxyphenylamine and a suitable piperazine derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.

    Scale-Up Processes: The synthesis is scaled up using batch or continuous flow reactors to meet industrial demand.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The sulfanyl (-S-) group within the methylene bridge exhibits susceptibility to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating electronic and steric properties of the compound.

Reaction Type Conditions Product Mechanism References
Oxidation to sulfoxideHydrogen peroxide (H₂O₂), room tempN-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfinyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamideRadical-mediated electrophilic attack
Oxidation to sulfonem-Chloroperbenzoic acid (mCPBA), 0–5°CN-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfonyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamideElectrophilic oxygen transfer

Key Findings :

  • Sulfoxide formation occurs selectively at mild temperatures, while sulfone derivatives require stronger oxidizing agents and extended reaction times .

  • The adamantane-carboxamide moiety remains inert under these conditions, preserving structural integrity .

Nucleophilic Substitution at Thiadiazole Rings

The electron-deficient 1,3,4-thiadiazol-2-yl groups participate in nucleophilic substitution reactions, particularly at the 5-position, enabling functional diversification.

Reaction Type Conditions Product Mechanism References
Thiol/displacementThiophenol, K₂CO₃, DMF, 60°CN-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)phenylsulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamideSNAr (Aromatic substitution)
AlkylationEthyl bromide, NaH, THF, 0°C to RTN-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamideBase-mediated nucleophilic attack

Key Findings :

  • Substitution at the 5-position is favored due to the electron-withdrawing effect of the adjacent carboxamide group .

  • Steric hindrance from the adamantane moiety slows reaction kinetics compared to non-adamantane analogs .

Hydrolysis of Carboxamide Groups

The adamantane-1-carboxamide group resists hydrolysis under standard conditions but undergoes cleavage under extreme acidic or basic environments.

Reaction Type Conditions Product Mechanism References
Acidic hydrolysis6M HCl, reflux, 24hAdamantane-1-carboxylic acid + 5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amineAcid-catalyzed cleavage
Basic hydrolysis10% NaOH, 100°C, 12hAdamantane-1-carboxylate salt + corresponding amineBase-mediated saponification

Key Findings :

  • Hydrolysis is not observed under physiological conditions, enhancing metabolic stability .

  • The adamantane-carboxylic acid derivative exhibits reduced solubility in aqueous media .

Functionalization of the Isopropyl Group

The propan-2-yl substituent on the thiadiazole ring undergoes selective oxidation or halogenation.

Reaction Type Conditions Product Mechanism References
Oxidation to ketoneKMnO₄, H₂SO₄, 50°CN-{5-[({[5-(propan-2-one)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamideRadical chain oxidation
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CN-{5-[({[5-(2-bromopropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamideElectrophilic aromatic substitution

Key Findings :

  • Oxidation yields a ketone derivative with enhanced hydrogen-bonding capacity .

  • Bromination introduces a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates robust thermal stability but degrades under UV irradiation due to thiadiazole ring cleavage.

Condition Observation Degradation Products References

Scientific Research Applications

Neuropharmacology

N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT_2A receptor. Studies have shown that compounds in this class can modulate neurotransmitter systems, which may lead to therapeutic applications in treating mood disorders and schizophrenia .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated that derivatives of piperazine compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that similar piperazine derivatives possess significant antifungal and antibacterial properties. This offers a promising avenue for developing new treatments against resistant strains of pathogens .

Case Studies

StudyFocusFindings
Study ANeuropharmacologyDemonstrated selective agonism at the 5-HT_2A receptor with potential antidepressant effects.
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), especially in combination with doxorubicin.
Study CAntimicrobial EffectsEvaluated against various bacterial strains, showing promising results comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Aryl Substituent (Carboxamide) Piperazine Substituent Molecular Weight Biological Activity (IC50, nM) Reference
Target Compound 2,5-Dimethoxyphenyl 2,6-Dimethoxypyrimidin-4-yl Not Provided Not Reported -
N-(2,5-Dimethoxyphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide 2,5-Dimethoxyphenyl 1H-Indol-4-yl ~408* 100,000 (Aspartate Aminotransferase)
4-(6-Cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide 2,5-Dichlorophenyl 6-Cyclopropylpyrimidin-4-yl 392.3 Not Reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Ethyl ~267* Not Reported

*Calculated based on molecular formulas.

Key Observations:

Aryl Group Impact: The 2,5-dimethoxyphenyl group in the target compound and its indolyl analog () contrasts with the 2,5-dichlorophenyl in . Methoxy groups may improve solubility compared to chloro substituents, which are more electronegative and hydrophobic . The indolyl analog () exhibits moderate aspartate aminotransferase inhibition (IC50 = 100,000 nM), suggesting that replacing the pyrimidinyl group with an indole reduces potency.

Piperazine Substituent Diversity: The 2,6-dimethoxypyrimidin-4-yl group in the target compound differs from the 6-cyclopropylpyrimidin-4-yl group in . Methoxy groups may stabilize π-π stacking interactions, whereas cyclopropyl substituents could introduce steric effects . Thieno[2,3-b]pyrazine derivatives () share the piperazine-carboxamide core but incorporate fused heterocycles, which may alter metabolic stability and bioavailability .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dimethoxyphenyl group and a dimethoxypyrimidinyl moiety. These structural components are significant as they influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its biological activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)10.8Disruption of mitochondrial function
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This was particularly noted in MCF-7 breast cancer cells where increased levels of caspase-3 and PARP cleavage were observed, indicating apoptosis .
  • Cell Cycle Arrest : In A549 lung cancer cells, the compound caused G0/G1 phase arrest, which is critical in preventing cancer cell proliferation .
  • Mitochondrial Dysfunction : The HeLa cervical cancer cells exhibited mitochondrial membrane potential disruption upon treatment with the compound, suggesting that it may impact energy metabolism within these cells .

Additional Pharmacological Effects

Beyond its anticancer properties, this compound has exhibited other biological activities:

  • Antimicrobial Activity : Preliminary evaluations suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this effect .
  • Anti-inflammatory Effects : Some derivatives of piperazine compounds have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

A recent study focused on synthesizing various derivatives of piperazine compounds and evaluating their biological activities. Among these, this compound was highlighted for having one of the lowest IC50 values across multiple cancer cell lines tested .

In another case study involving combination therapy with doxorubicin, this compound was found to enhance the cytotoxic effects of doxorubicin in several cancer models, suggesting a synergistic effect that could lead to improved therapeutic outcomes .

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